![molecular formula C12H7F4N3 B13996994 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline CAS No. 22955-57-3](/img/structure/B13996994.png)
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is an organofluorine compound characterized by the presence of multiple fluorine atoms and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2,3,5,6-tetrafluoroaniline followed by coupling with a suitable aromatic compound. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or lithium aluminum hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to aniline derivatives.
Substitution: Introduction of various functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with improved chemical resistance.
Mecanismo De Acción
The mechanism by which 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The diazenyl group can participate in electron transfer reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
4-[(e)-Phenyldiazenyl]aniline: Does not contain fluorine atoms, resulting in different electronic properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a diazenyl group, leading to variations in reactivity and applications.
Uniqueness
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is unique due to the combination of fluorine atoms and a diazenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
22955-57-3 |
|---|---|
Fórmula molecular |
C12H7F4N3 |
Peso molecular |
269.20 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H7F4N3/c13-7-9(15)12(10(16)8(14)11(7)17)19-18-6-4-2-1-3-5-6/h1-5H,17H2 |
Clave InChI |
WPFCVSNSFWZDNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


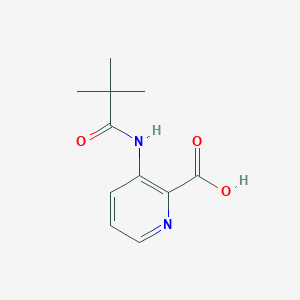

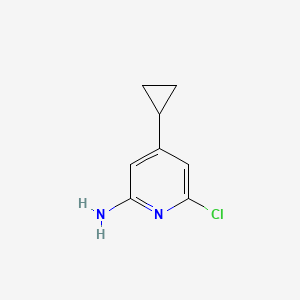
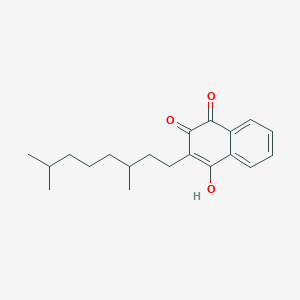

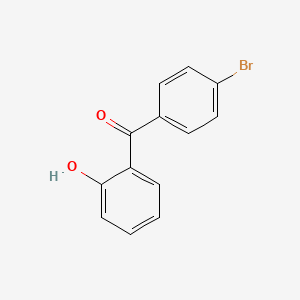
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)

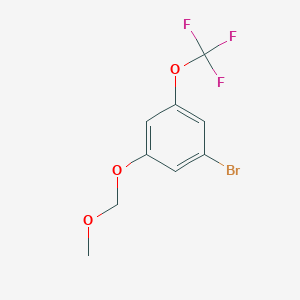
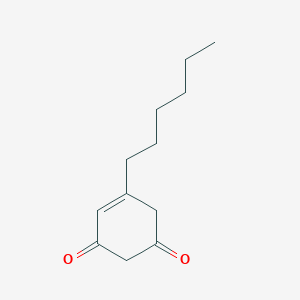
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)

